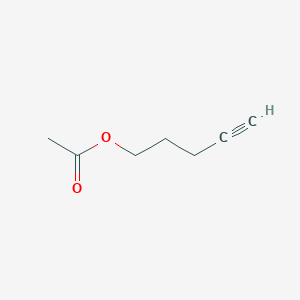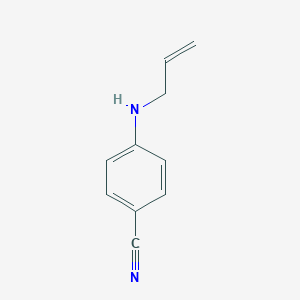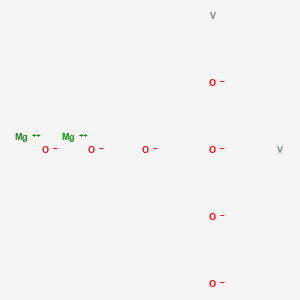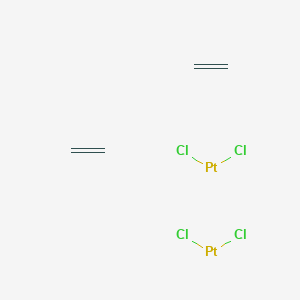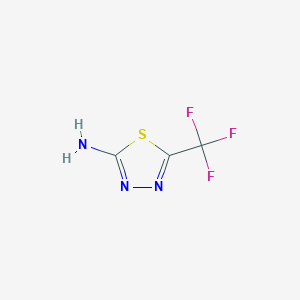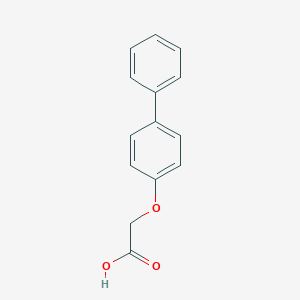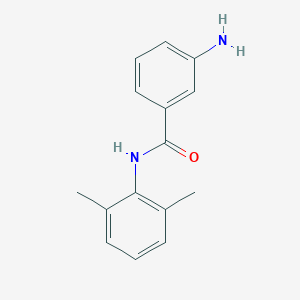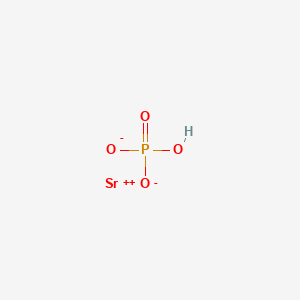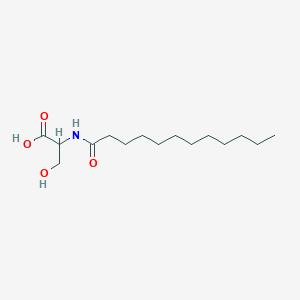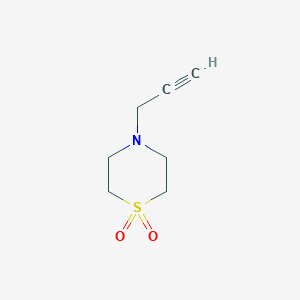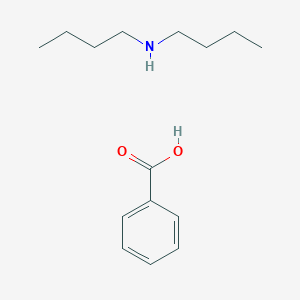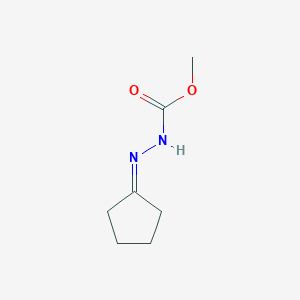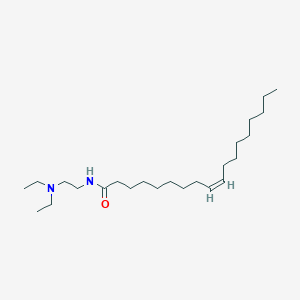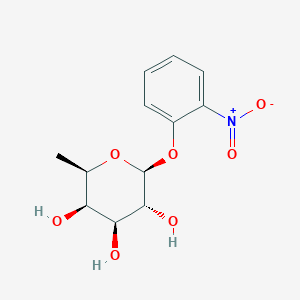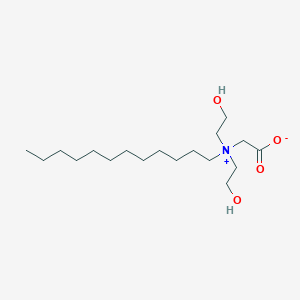
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt, commonly known as DMGH, is a quaternary ammonium compound. DMGH has been synthesized by various methods and has found applications in scientific research.
Mécanisme D'action
The mechanism of action of DMGH is not well understood. However, it is believed that DMGH interacts with the surface of nanoparticles, forming a protective layer that prevents aggregation and stabilizes the nanoparticles.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of DMGH. However, it has been reported that DMGH is non-toxic and biocompatible, making it suitable for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
DMGH has several advantages for lab experiments. It is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. However, DMGH has some limitations, including its limited solubility in water and its potential to interact with other molecules in the sample.
Orientations Futures
There are several future directions for the use of DMGH in scientific research. One area of interest is the use of DMGH in the synthesis of other types of nanoparticles, such as magnetic nanoparticles and quantum dots. Another area of interest is the use of DMGH in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body. Additionally, further research is needed to understand the mechanism of action of DMGH and its potential interactions with other molecules.
Conclusion:
In conclusion, DMGH is a quaternary ammonium compound that has found applications in scientific research, particularly in the field of nanotechnology. DMGH is easy to synthesize and has been shown to be effective in stabilizing nanoparticles. DMGH is also non-toxic and biocompatible, making it suitable for biomedical applications. There are several future directions for the use of DMGH in scientific research, including the synthesis of other types of nanoparticles and the development of drug delivery systems.
Méthodes De Synthèse
DMGH has been synthesized by various methods, including the reaction of 1-dodecanamine with ethylene oxide and chloroacetic acid, as well as the reaction of 1-dodecanamine with sodium hydroxide and chloroacetic acid. The synthesis of DMGH involves the quaternization of the amine group with the carboxymethyl and hydroxyethyl groups.
Applications De Recherche Scientifique
DMGH has found applications in scientific research, particularly in the field of nanotechnology. DMGH has been used as a surfactant in the synthesis of gold nanoparticles and as a stabilizing agent in the synthesis of silver nanoparticles. DMGH has also been used as a capping agent in the synthesis of cadmium sulfide nanoparticles.
Propriétés
Numéro CAS |
10471-50-8 |
|---|---|
Nom du produit |
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |
Formule moléculaire |
C18H37NO4 |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
2-[dodecyl-bis(2-hydroxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20,14-16-21)17-18(22)23/h20-21H,2-17H2,1H3 |
Clé InChI |
WAVWYAPTRAYBDH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
SMILES canonique |
CCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Autres numéros CAS |
10471-50-8 |
Synonymes |
1-Dodecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



